![molecular formula C18H22N2O5S B2602786 N1-(2,4-dimethoxyphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034345-34-9](/img/structure/B2602786.png)
N1-(2,4-dimethoxyphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide
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Description
N1-(2,4-dimethoxyphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide, also known as DMPEA-NO, is a chemical compound that belongs to the family of nitric oxide donors. Nitric oxide (NO) is a signaling molecule that plays a crucial role in the regulation of various physiological processes, including blood pressure, neurotransmission, and immune response. DMPEA-NO is a potent NO donor that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
- Research has explored the antibacterial and antifungal potential of this compound. Its unique chemical structure may inhibit microbial growth, making it a candidate for novel drug development .
- The compound’s interaction with enzymes is an active area of investigation. For instance, it has been studied as a potential inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPs) , a key enzyme in riboflavin (vitamin B2) biosynthesis .
Antibacterial and Antifungal Activity
Enzyme Inhibition Studies
properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-11(21)16-7-5-13(26-16)8-9-19-17(22)18(23)20-14-6-4-12(24-2)10-15(14)25-3/h4-7,10-11,21H,8-9H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILZQROZPPBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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